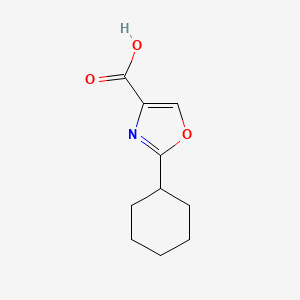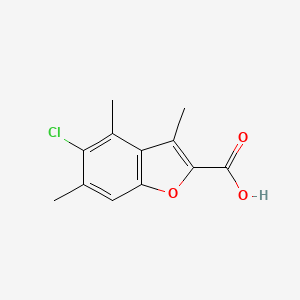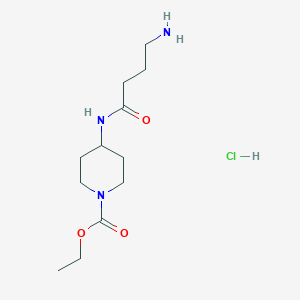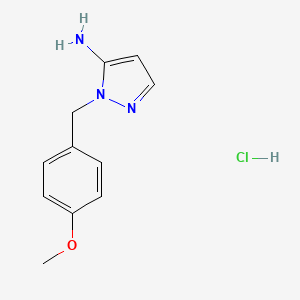
2-环己基恶唑-4-羧酸
描述
2-Cyclohexyl-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO3. It features an oxazole ring substituted with a cyclohexyl group at the 2-position and a carboxylic acid group at the 4-position.
科学研究应用
2-Cyclohexyl-oxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: It is utilized in the synthesis of advanced materials, including polymers and catalysts.
生化分析
Biochemical Properties
2-Cyclohexyl-oxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or influencing the activity of specific enzymes. For example, 2-Cyclohexyl-oxazole-4-carboxylic acid may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
2-Cyclohexyl-oxazole-4-carboxylic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-Cyclohexyl-oxazole-4-carboxylic acid can impact gene expression by interacting with transcription factors or other regulatory proteins . These effects can result in alterations in cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclohexyl-oxazole-4-carboxylic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, and influence their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 2-Cyclohexyl-oxazole-4-carboxylic acid can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclohexyl-oxazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Cyclohexyl-oxazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on biological systems .
Dosage Effects in Animal Models
The effects of 2-Cyclohexyl-oxazole-4-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective use of 2-Cyclohexyl-oxazole-4-carboxylic acid in research and potential therapeutic applications .
Metabolic Pathways
2-Cyclohexyl-oxazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can vary, but it often involves modulating enzyme activity or influencing the production of key metabolites . Understanding these metabolic interactions is crucial for elucidating the compound’s overall effects on biological systems .
Transport and Distribution
The transport and distribution of 2-Cyclohexyl-oxazole-4-carboxylic acid within cells and tissues are important factors in its overall activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s bioavailability and overall efficacy . Understanding the transport and distribution mechanisms of 2-Cyclohexyl-oxazole-4-carboxylic acid is crucial for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Cyclohexyl-oxazole-4-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how 2-Cyclohexyl-oxazole-4-carboxylic acid exerts its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of 2-Cyclohexyl-oxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 2-Cyclohexyl-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
作用机制
The mechanism of action of 2-Cyclohexyl-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with positively charged sites on proteins, affecting their activity and stability .
相似化合物的比较
Oxazole-4-carboxylic acid: Lacks the cyclohexyl group, resulting in different chemical properties and biological activities.
2-Phenyl-oxazole-4-carboxylic acid:
2-Methyl-oxazole-4-carboxylic acid: Features a methyl group instead of a cyclohexyl group, impacting its steric and electronic properties.
Uniqueness: 2-Cyclohexyl-oxazole-4-carboxylic acid is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for developing novel materials and pharmaceuticals with specific desired properties .
属性
IUPAC Name |
2-cyclohexyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUFSQMBRLMDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66493-06-9 | |
| Record name | 2-cyclohexyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1453983.png)



![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)
